molecular formula C8H7BO3S B3183394 b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid CAS No. 959636-67-0

b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid

Cat. No.: B3183394
CAS No.: 959636-67-0
M. Wt: 194.02 g/mol
InChI Key: VDCIKADVYWVDGT-UHFFFAOYSA-N
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Description

B-(5-Hydroxybenzo[b]thien-2-yl)boronic acid (CAS 959636-67-0) is a high-purity heterocyclic building block of interest in medicinal chemistry and organic synthesis. With the molecular formula C8H7BO3S and a molecular weight of 194.02 g/mol, this compound belongs to the class of 1-benzothiophenes . Boronic acids are prized in research for their low toxicity and versatile reactivity, serving as key intermediates in metal-catalyzed reactions like the Suzuki-Miyaura cross-coupling to form new carbon-carbon bonds . In medicinal chemistry, boronic acids are considered bioisosteres of carboxylic acids and can be engineered to improve the selectivity and pharmacokinetic properties of bioactive molecules . While this specific derivative is for research, boronic acids as a class have demonstrated significant therapeutic value, with several FDA-approved drugs acting as proteasome and beta-lactamase inhibitors . This reinforces the relevance of this chemical motif for developing new anticancer and antibacterial agents . This product is intended for professional research, manufacturing, and industrial applications. It is not for diagnostic, therapeutic, or human use. Please handle with appropriate safety precautions.

Properties

IUPAC Name

(5-hydroxy-1-benzothiophen-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO3S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,10-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCIKADVYWVDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C=CC(=C2)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401260958
Record name B-(5-Hydroxybenzo[b]thien-2-yl)boronic acid
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Molecular Weight

194.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959636-67-0
Record name B-(5-Hydroxybenzo[b]thien-2-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959636-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(5-Hydroxybenzo[b]thien-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Hydroxybenzo B Thienyl Boronic Acid and Analogues

Direct Borylation Strategies for Benzo[b]thiophene Derivatives

Direct C-H borylation has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to organoboron compounds. Various strategies, including metal-catalyzed, transition-metal-free, and photoinduced methods, have been developed for the borylation of aryl and heteroaryl systems, which are applicable to benzo[b]thiophene derivatives.

Metal-Catalyzed C-H Borylation of Benzo[b]thiophenes

Transition metal-catalyzed C-H borylation is a prominent method for the direct introduction of a boryl group onto aromatic and heteroaromatic rings. rsc.org This approach typically utilizes catalysts based on iridium, rhodium, palladium, or iron to activate C-H bonds for reaction with a boron source, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). rsc.orged.ac.uk

For benzo[b]thiophenes, iridium-catalyzed borylation has been shown to be effective. nih.gov The regioselectivity of these reactions is often governed by steric factors, with borylation favoring the less hindered positions. semanticscholar.org In the case of 2-substituted thiophenes, iridium catalysis generally leads to excellent regioselectivity for the 5-borylated product. nih.gov Conversely, for 3-substituted thiophenes, borylation can occur at both the 2- and 5-positions, with a general preference for the 5-position. nih.gov The choice of ligand on the metal catalyst can also influence the regioselectivity and efficiency of the borylation reaction. nih.gov While direct borylation of 5-hydroxybenzo[b]thiophene is not extensively documented, the principles of metal-catalyzed C-H activation on substituted benzothiophenes suggest that this method could be applied, with the regiochemical outcome being influenced by the directing effect of the hydroxyl group and the steric environment of the catalyst.

Table 1: Examples of Metal-Catalyzed C-H Borylation of Thiophene (B33073) Derivatives

Catalyst System Substrate Major Product Reference
[Ir(OMe)(cod)]₂/dtbpy chemicalbook.comhelicene 3-Borylated chemicalbook.comhelicene semanticscholar.org
Iridium/dipyridyl ligand 2-Substituted thiophenes 5-Borylated thiophenes nih.gov
Iron/dmpe Benzofuran 2-Borylated benzofuran ed.ac.uk
Manganese/dmpe Thiophene derivatives C2-Borylated thiophenes researchgate.net

Transition-Metal-Free Borylation Approaches for Aryl and Heteroaryl Systems

To circumvent the use of expensive and potentially toxic transition metals, several transition-metal-free borylation methods have been developed. These approaches often rely on the generation of aryl or heteroaryl radicals or anions, which then react with a boron source. beilstein-journals.org

One such method involves the thermal generation of aryl radicals from triarylbismuthines in the presence of bis(pinacolato)diboron. beilstein-journals.org This technique has been successfully applied to a variety of functionalized arenes. beilstein-journals.org Another strategy utilizes a base, such as potassium tert-butoxide, to mediate the borylation of aryl halides with bis-boronic acid, proceeding through a likely radical pathway. nih.gov While not specifically demonstrated on 5-hydroxybenzo[b]thiophene, these metal-free methods offer a potentially milder and more cost-effective alternative to traditional metal-catalyzed approaches for the synthesis of its boronic acid derivative. nih.govbeilstein-journals.org

Photoinduced Borylation Routes for Haloarenes and Heteroarenes

Photoinduced borylation has gained significant attention as a mild and efficient method for the synthesis of aryl and heteroaryl boronic esters. rsc.orgrsc.org These reactions can often be performed under metal-free conditions, relying on the photochemical activation of the substrate or a catalyst. rsc.orgnih.gov

One approach involves the direct photoirradiation of haloarenes in the presence of a diboron (B99234) reagent, which can proceed without the need for a photocatalyst. rsc.org This method is tolerant of a wide range of functional groups. rsc.org Another strategy employs an in situ formed donor-acceptor complex, which, upon irradiation with visible light, facilitates a single-electron-transfer process to generate an aryl radical from an aryl halide, leading to the borylated product. nih.gov The formation of a halogen-bonding complex between an aryl halide and a phenol (B47542) derivative, such as 2-naphthol, can also promote photoinduced borylation under blue light irradiation. chemrxiv.orgresearchgate.net These photoinduced methods present a viable pathway for the borylation of a suitably halogenated 5-hydroxybenzo[b]thiophene precursor. nih.gov

Table 2: Comparison of Photoinduced Borylation Methods

Method Activator Conditions Substrate Scope Reference
Direct Photoirradiation UV light Metal- and additive-free Haloarenes rsc.org
Donor-Acceptor Complex Visible light In situ formed complex Haloarenes nih.gov
Halogen-Bonding Promotion Blue light Phenol derivative as acceptor Aryl halides chemrxiv.orgresearchgate.net
Radical Halogen-Atom Transfer Photoinduced silyl (B83357) radical Metal-free Alkyl bromides nih.gov

Functionalization and Derivatization of Precursor Benzo[b]thiophenes

An alternative to direct borylation is a two-step approach involving the initial synthesis of a functionalized benzo[b]thiophene precursor, followed by the introduction of the boronic acid and hydroxyl groups.

Regioselective Introduction of Boronic Acid Functionality

The regioselective introduction of a boronic acid group onto a pre-formed benzo[b]thiophene ring can be achieved through several methods. One common strategy is the halogen-metal exchange of a halo-benzo[b]thiophene, followed by quenching with a trialkyl borate (B1201080). For instance, 5-bromobenzo[b]thiophene (B107969) can be synthesized from p-bromothiophenol. researchgate.net This bromo-derivative can then undergo lithium-halogen exchange and subsequent reaction with a borate ester to yield the corresponding boronic acid.

Electrophilic borylation using reagents like BCl₃ can also achieve regioselective C-H borylation, particularly at positions ortho to directing groups. hw.ac.uk This has been demonstrated for the regioselective ortho-borylation of aryl groups on benzothiadiazole fluorophores. beilstein-journals.orghw.ac.uk

Methodologies for Hydroxyl Group Incorporation on Benzo[b]thiophene Rings

The hydroxyl group at the 5-position of the benzo[b]thiophene ring can be introduced either before or after the borylation step. A common strategy involves the use of a precursor with a protected hydroxyl group, such as a methoxy (B1213986) group, which can be deprotected at a later stage. For example, 5-methoxybenzo[b]thiophene (B1307729) can be synthesized and subsequently demethylated to 5-hydroxybenzo[b]thiophene using reagents like boron tribromide (BBr₃). nih.govresearchgate.net

Alternatively, the benzo[b]thiophene ring system itself can be constructed from precursors already containing the desired hydroxyl functionality. For instance, 3-hydroxybenzo[b]thiophene can be synthesized via the cyclization of arylthioacetic acid. chemicalbook.com While this provides a hydroxylated benzothiophene (B83047), further functionalization would be required to introduce the boronic acid at the 2-position and relocate the hydroxyl group to the 5-position. The synthesis of 5-hydroxybenzothiophene derivatives has been reported in the context of developing multi-kinase inhibitors, often starting from precursors that are then functionalized. nih.govnih.govmdpi.com

Advanced Synthetic Protocols for Structurally Complex Benzo[b]thienyl Boronic Acids

The synthesis of structurally complex benzo[b]thienyl boronic acids, including the target compound b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid, often requires advanced methodologies to achieve desired substitution patterns, stereochemistry, and process efficiency. Modern synthetic organic chemistry has seen the development of sophisticated protocols that address these challenges, notably in the realms of stereoselective synthesis and continuous flow chemistry. These approaches offer significant advantages over traditional batch methods, enabling the creation of intricate molecular architectures with high precision and improved safety and scalability.

Strategies for Stereoselective Synthesis of Benzo[b]thienyl Derivatives via Boronic Acids

While the direct asymmetric synthesis of the boronic acid moiety on the benzo[b]thienyl ring is not a common strategy, the boronic acid group serves as a versatile handle for introducing chirality into the molecule through subsequent stereoselective transformations. The boronic acid functional group can be leveraged to direct the formation of stereocenters on substituents attached to the benzo[b]thienyl core.

One of the most powerful methods for creating chiral derivatives from heteroaromatic boronic acids is the asymmetric Suzuki-Miyaura cross-coupling reaction. researchgate.netresearchgate.net This reaction typically involves the coupling of a heteroaryl boronic acid, such as a benzo[b]thienyl boronic acid, with a racemic or prochiral electrophile in the presence of a chiral transition metal catalyst, often a rhodium or palladium complex with a chiral ligand. This approach allows for the enantioselective formation of carbon-carbon bonds, establishing a stereocenter adjacent to the benzo[b]thienyl ring. For instance, rhodium-catalyzed asymmetric additions of heteroaryl boronic acids to cyclic allylic halides have been shown to produce products with multiple contiguous stereogenic centers with high diastereoselectivity and enantioselectivity. researchgate.netresearchgate.net

Another strategy involves the stereospecific coupling of chiral boronic esters with lithiated heteroaromatics. acs.orgnih.gov In this methodology, a pre-formed chiral secondary or tertiary boronic ester undergoes a reaction with a lithiated benzo[b]thiophene derivative. The process proceeds through the formation of a boronate complex, followed by an induced 1,2-migration that occurs with high stereospecificity, effectively transferring the chiral alkyl group from the boron to the benzo[b]thienyl ring. acs.orgnih.gov This method is particularly valuable for creating sterically hindered chiral centers with high enantiomeric purity.

The following table summarizes key aspects of these stereoselective strategies:

StrategyDescriptionKey FeaturesPotential Application for Benzo[b]thienyl Derivatives
Asymmetric Suzuki-Miyaura Coupling Rhodium or Palladium-catalyzed cross-coupling of a benzo[b]thienyl boronic acid with a racemic or prochiral electrophile using a chiral ligand.Enantioconvergent; can create multiple stereocenters; tolerant of various functional groups. researchgate.netresearchgate.netSynthesis of chiral side chains at various positions on the benzo[b]thienyl ring.
Stereospecific Coupling of Chiral Boronic Esters Reaction of a lithiated benzo[b]thiophene with a pre-synthesized enantioenriched boronic ester, proceeding via a boronate complex and a stereospecific 1,2-migration.High stereospecificity (>98% es); applicable to secondary and tertiary boronic esters; creates sterically hindered stereocenters. acs.orgnih.govIntroduction of complex chiral alkyl groups onto the benzo[b]thienyl core.

These methods underscore the utility of the boronic acid group as a crucial functional handle for the stereocontrolled synthesis of complex benzo[b]thienyl derivatives, which are of significant interest in medicinal chemistry and materials science.

Flow Chemistry Applications in Boronic Acid Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of boronic acids, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch methods. nih.govorganic-chemistry.org The synthesis of aryl and heteroaryl boronic acids often involves highly reactive and unstable intermediates, such as organolithium or Grignard reagents, which can be challenging to handle in large-scale batch reactors. nih.gov Flow chemistry mitigates these challenges by performing reactions in a continuous stream within a small-volume reactor, such as a microreactor or a packed-bed reactor.

A common route to boronic acids is the lithiation of an aryl or heteroaryl halide followed by borylation with a trialkyl borate. In batch processing, side reactions such as protonation and butylation can significantly lower the yield. nih.gov Flow chemistry processes can suppress these side reactions by enabling rapid mixing and precise temperature control, ensuring that the unstable organolithium intermediate is consumed by the borylation reagent before it can decompose or react with other species. nih.gov

The key benefits of applying flow chemistry to the synthesis of boronic acids, including hydroxybenzo[b]thienyl boronic acid analogues, are summarized in the table below:

FeatureAdvantage in Boronic Acid Synthesis
Enhanced Safety The small reactor volume minimizes the amount of hazardous reagents and unstable intermediates at any given time. This is particularly important when dealing with pyrophoric organolithium compounds.
Precise Reaction Control Superior heat and mass transfer in flow reactors allow for precise control over reaction temperature and residence time, leading to higher selectivity and yields. organic-chemistry.org
Suppression of Side Reactions Rapid mixing and short reaction times can minimize the decomposition of sensitive intermediates and prevent unwanted side reactions, such as protonation or coupling with byproducts. nih.gov
Handling of Unstable Intermediates Flow chemistry allows for the in-situ generation and immediate consumption of highly reactive species, which might not be feasible in a batch process. This includes the preparation of reactive allylic and benzylic boronic acids from flow-generated diazo compounds.
Scalability Scaling up production in a flow system is typically achieved by running the process for a longer duration or by using multiple reactors in parallel ("numbering-up"), which is often more straightforward and predictable than scaling up a batch reactor.

Recent advancements have demonstrated the use of simple continuous flow setups for the multigram-scale synthesis of various boronic acids with reaction times of less than a second and high throughput. organic-chemistry.org These "flash chemistry" conditions are achieved by optimizing flow rates rather than residence times, enabling rapid and efficient production. organic-chemistry.org Such protocols are highly applicable to the synthesis of heteroaromatic boronic acids, providing a robust and scalable route to key intermediates like this compound.

Reactivity Profiles and Mechanistic Investigations of Hydroxybenzo B Thienyl Boronic Acids

Cross-Coupling Reactions of Benzo[b]thienyl Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides, catalyzed by a transition metal, typically palladium or nickel. tcichemicals.com This reaction is widely employed for constructing biaryl and heteroaryl frameworks present in many pharmaceuticals, agrochemicals, and advanced materials. nih.gov Heteroaryl boronic acids, including derivatives of benzo[b]thiophene, are crucial substrates in these transformations. However, their application can be challenging due to their inherent instability and propensity for protodeboronation under reaction conditions. nih.govnih.govresearchgate.net

Suzuki-Miyaura Cross-Coupling

Scope and Limitations with Various Halide and Pseudohalide Coupling Partners

The success of the Suzuki-Miyaura coupling of benzothienyl boronic acids is highly dependent on the nature of the halide or pseudohalide coupling partner. The reactivity of organic halides typically follows the order: I > Br > OTf >> Cl. tcichemicals.com

Aryl Iodides and Bromides: These are the most common and reactive coupling partners for benzothienyl boronic acids, generally providing good to excellent yields under standard palladium-catalyzed conditions. researchgate.net

Aryl Chlorides: Due to the strength of the C-Cl bond, the coupling of aryl chlorides is more challenging and often requires more sophisticated catalyst systems. These systems typically involve electron-rich, sterically hindered phosphine ligands to facilitate the difficult oxidative addition step. nih.gov

Aryl Triflates (OTf): Triflates are excellent leaving groups and serve as effective coupling partners, often showing reactivity comparable to bromides. tcichemicals.com

Limitations: A primary limitation in the coupling of heteroaryl boronic acids is their stability. Thiophene-based boronic acids, in particular, can be susceptible to protodeboronation (cleavage of the C-B bond) under the basic and often heated reaction conditions, leading to reduced yields. researchgate.net The electronic properties of the coupling partners also play a significant role; electron-withdrawing groups on the aryl halide can enhance the rate of oxidative addition, while electron-donating groups may slow it down. Conversely, the electronic nature of the benzothienyl boronic acid affects the transmetalation step.

Palladium-Catalyzed Suzuki-Miyaura Coupling Systems for Benzothienyl Boronic Acids

Palladium remains the most widely used catalyst for Suzuki-Miyaura reactions involving benzothienyl boronic acids. A typical catalytic system consists of a palladium precursor and a supporting ligand.

Palladium Precursors: Common precursors include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). nih.gov

Ligands: The choice of ligand is critical for achieving high efficiency, especially with challenging substrates. For heteroaryl couplings, electron-rich and bulky phosphine ligands such as SPhos and XPhos are often employed. These ligands stabilize the palladium(0) active species and promote the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov

Bases and Solvents: A base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is essential for the activation of the boronic acid and facilitation of the transmetalation step. The reaction is typically carried out in solvents like dioxane, toluene, or ethanol, often with the addition of water. nih.govnih.gov

Recent advancements have led to the development of highly active precatalysts that allow for lower catalyst loadings and milder reaction conditions, which is particularly beneficial for unstable heteroaryl boronic acids. nih.gov

Nickel-Catalyzed Suzuki-Miyaura Coupling Systems for Heteroaryl Boronic Acids, including Benzo[b]thienyl Substrates

Nickel-based catalysts have emerged as a powerful, cost-effective alternative to palladium for Suzuki-Miyaura couplings. rsc.org Nickel catalysis offers distinct advantages, including the ability to activate and couple traditionally less reactive substrates like aryl chlorides and even phenol (B47542) derivatives. nih.govmdpi.com

Nickel Precursors: Simple nickel salts like NiCl₂ or complexes such as [Ni(cod)₂] (bis(1,5-cyclooctadiene)nickel(0)) are common starting materials. nih.gov

Ligands: Similar to palladium systems, phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) and PCy₃ (tricyclohexylphosphine) are effective in nickel-catalyzed couplings of heteroaryl boronic acids. nih.gov

Reactivity: Nickel catalysts have shown high efficacy in the cross-coupling of five-membered heteroaryl boronic acids, including benzothiophene (B83047) derivatives, with a range of heteroaryl halides, achieving good to excellent yields with low catalyst loadings (e.g., 0.5 mol%). nih.gov

Mechanistic Studies of Transmetalation and Reductive Elimination in Suzuki-Miyaura Reactions

The catalytic cycle of the Suzuki-Miyaura reaction comprises three main steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) or Ni(II) intermediate.

Transmetalation: This is often the rate-determining step. The organic group is transferred from the boron atom to the metal center. The base plays a crucial role by forming a more nucleophilic boronate species (-B(OH)₃⁻), which facilitates the transfer. The exact mechanism of this step is complex and can proceed through different pathways depending on the reaction conditions.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new C-C bond of the product and regenerating the M(0) catalyst, which re-enters the catalytic cycle.

For benzothienyl boronic acids, ensuring an efficient transmetalation step while minimizing competing protodeboronation is key to achieving high yields.

Other Metal-Catalyzed Coupling Reactions Utilizing Boronic Acids

Arylboronic acids are exceptionally versatile substrates in a multitude of metal-catalyzed cross-coupling reactions beyond the Suzuki-Miyaura coupling. These transformations are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid, participation in these reactions is anticipated, with the electronic nature of the benzothienyl group and the directing effects of the hydroxyl and boronic acid moieties playing a crucial role.

One of the most significant copper-catalyzed reactions involving arylboronic acids is the Chan-Lam coupling , which forms carbon-heteroatom bonds, such as C-N and C-O bonds. This reaction typically involves the coupling of an arylboronic acid with an amine or an alcohol. The mechanism is thought to proceed through a Cu(II) or Cu(III) intermediate. The reaction is advantageous as it can often be carried out under mild conditions, sometimes even in the presence of air.

The general mechanism for the Chan-Lam coupling is believed to involve the formation of a copper-aryl species, followed by coordination of the amine or alcohol. Reductive elimination from a higher-valent copper intermediate then furnishes the desired product. The presence of the hydroxyl group on the benzothiophene ring of this compound could potentially influence the reaction by coordinating to the copper catalyst or by altering the electronic properties of the aryl group.

Other notable metal-catalyzed coupling reactions where arylboronic acids are known to participate include:

Heck Coupling: While traditionally employing aryl halides, oxidative Heck reactions can utilize arylboronic acids to couple with alkenes. These reactions are typically catalyzed by palladium.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds between aryl halides or triflates and amines. While not a direct reaction of the boronic acid itself, the prevalence of this reaction underscores the importance of C-N bond formation in molecules containing aromatic moieties similar to that in this compound.

Thiol Ester-Boronic Acid Coupling: This palladium-catalyzed, copper-mediated reaction provides a route to ketones by coupling thiol esters with boronic acids under neutral conditions. This method could potentially be applied to this compound to synthesize the corresponding ketone organic-chemistry.org.

Transition-Metal-Free Functionalizations of Arylboronic Acids

In recent years, there has been a significant focus on developing transition-metal-free reactions to avoid potential metal contamination in products, particularly in pharmaceutical applications. Arylboronic acids are amenable to several such transformations.

The ipso-halogenation of arylboronic acids involves the replacement of the boronic acid group with a halogen atom. This transformation provides a direct route to aryl halides from readily available arylboronic acids without the need for a metal catalyst. For this compound, this would lead to the formation of 2-halo-5-hydroxybenzo[b]thiophenes.

The reaction is typically carried out using common halogenating agents. For example, N-iodosuccinimide (NIS) is frequently used for iodination, and N-bromosuccinimide (NBS) for bromination. These reactions are often performed under mild conditions and tolerate a variety of functional groups nih.gov. The mechanism is believed to involve the formation of a boronate "ate" complex, which facilitates the electrophilic substitution of the boronic acid group by the halogen. The reactivity of sulfur-containing heterocycles like benzothiophenes in these reactions has been demonstrated nih.gov.

A reported method for the ipso-iodination of benzo[b]thien-2-ylboronic acid involves the use of copper powder and (CF3)2CFI in N,N-dimethylformamide to yield the corresponding 2-iodo-benzo[b]thiophene guidechem.com. While this specific example uses a copper promoter, it highlights the susceptibility of the C-B bond in this heterocyclic system to cleavage and functionalization.

The conversion of arylboronic acids to phenols is a synthetically useful transformation. This can be achieved through oxidative hydroxylation, often without the need for transition metal catalysts. Common oxidants for this purpose include hydrogen peroxide (H2O2) and Oxone® nih.gov. For this compound, this reaction would result in the formation of benzo[b]thiophene-2,5-diol.

The mechanism of hydroxylation with hydrogen peroxide is thought to proceed via the formation of a peroxyboronate intermediate, followed by rearrangement to give the corresponding borate (B1201080) ester, which is then hydrolyzed to the phenol. The reaction conditions are generally mild, making this a practical method for the synthesis of phenols nih.govnih.govscispace.com. N-oxides have also been reported as effective reagents for the rapid and mild hydroxylation of arylboronic acids at room temperature nih.gov.

Arylboronic acids can be utilized in C-H functionalization reactions, acting as coupling partners to form new carbon-carbon bonds directly with C-H bonds of another molecule, thus avoiding the need for pre-functionalized substrates. These reactions can be promoted by various catalysts, including silver organic-chemistry.orgnih.gov.

A notable example is the direct functionalization of quinones with arylboronic acids, which proceeds at room temperature using catalytic silver(I) nitrate and a persulfate co-oxidant organic-chemistry.orgnih.gov. This method allows for the efficient formation of aryl- and alkylquinones. The mechanism is proposed to involve a radical addition to the quinone nih.gov. While specific examples with this compound are not documented, its participation in such reactions is plausible.

Furthermore, transition-metal-free methods for the synthesis of ketones from aldehydes and boronic acids via a C-H functionalization reaction have been developed. These reactions can be driven by reagents like nitrosobenzene, which activate both the boronic acid and the aldehyde C-H bond ucm.esnih.gov.

Intramolecular Reactivity and Rearrangements of Boronic Acid Derivatives

The reactivity of boronic acid derivatives can also be exploited in intramolecular reactions to form cyclic structures. The formation of an "ate" complex by the interaction of the vacant p-orbital on the boron atom with a nucleophile can trigger intramolecular migrations. This is a key step in many reactions involving boronic acids ucm.es.

For a molecule like this compound, the presence of the hydroxyl group offers a site for potential intramolecular interactions or reactions, depending on the specific reaction conditions and the derivatization of the boronic acid or hydroxyl group. For instance, in the presence of suitable reagents, intramolecular cyclization could potentially occur, although specific examples for this compound are not reported.

A study on a transition-metal-free cross-coupling reaction of tertiary propargylic alcohols with hetero-areneboronic acids, including benzo[b]thiophen-2-ylboronic acid, demonstrated the formation of fused benzothiophene derivatives. The proposed mechanism involves the in-situ generation of a boron "ate" complex followed by a borotropic migration chemrxiv.org. This illustrates the potential for intramolecular rearrangements involving benzothienyl boronic acids.

Theoretical and Computational Elucidations of Reaction Mechanisms

Computational studies on boronic acid-mediated reactions often focus on elucidating the mechanism of key steps such as transmetalation in cross-coupling reactions, the formation and reactivity of "ate" complexes, and the factors controlling regioselectivity and stereoselectivity. For example, the interaction of the vacant p-orbital of the sp2-hybridized boron with a nucleophile to form a tetravalent sp3-hybridized "ate" complex is a central theme in the chemistry of boronic acids and has been the subject of computational investigation nih.govgu.se. Such studies help in rationalizing experimental observations and in the design of new reactions and catalysts.

Quantum Chemical Calculations on Benzothiophene Boronic Acid Transformations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and reactivity of molecules like this compound. These computational methods elucidate various parameters that are crucial for understanding the transformation pathways of benzothiophene boronic acids.

Detailed research findings from these calculations typically involve the analysis of molecular orbitals and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

For a substituted benzothiophene boronic acid, these calculations can predict the most likely sites for electrophilic or nucleophilic attack. For instance, the presence of a hydroxyl (-OH) group at the 5-position and a boronic acid [-B(OH)₂] group at the 2-position on the benzothiophene scaffold would significantly influence the electron density distribution across the ring system. The hydroxyl group, being an electron-donating group, would increase the electron density of the aromatic system, affecting its reactivity. The boronic acid group, with its vacant p-orbital on the boron atom, acts as a Lewis acid and an electrophilic site. nih.gov

Local reactivity descriptors, such as Fukui functions, can be calculated to pinpoint specific atoms that are more susceptible to attack, providing a more granular view of the molecule's reactivity profile. These computational insights are invaluable for predicting reaction outcomes and designing synthetic strategies involving these complex molecules.

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance
ParameterDefinitionSignificance in Reactivity
EHOMO (Highest Occupied Molecular Orbital Energy)Energy of the outermost electron-containing orbital.Indicates the electron-donating ability of the molecule. Higher energy corresponds to a better electron donor.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Energy of the first vacant orbital.Indicates the electron-accepting ability. Lower energy corresponds to a better electron acceptor.
Energy Gap (ΔE = ELUMO - EHOMO)The energy difference between the HOMO and LUMO.A smaller gap suggests higher polarizability and greater chemical reactivity.
Dipole Moment (μ)A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions, which can affect reaction rates and mechanisms.
Fukui FunctionsLocal reactivity descriptors that indicate the propensity of each atomic site for nucleophilic, electrophilic, or radical attack.Predicts the regioselectivity of chemical reactions.

Analysis of Potential Energy Surfaces and Transition States

The study of a chemical reaction's mechanism is greatly enhanced by the computational analysis of its potential energy surface (PES). rsc.org A PES is a mathematical or graphical representation of a system's energy as a function of the positions of its atoms. For transformations involving this compound, mapping the PES allows for a detailed understanding of the reaction pathway from reactants to products.

By exploring the PES, stationary points such as local minima (representing reactants, intermediates, and products) and saddle points (representing transition states) can be located and characterized. dntb.gov.ua The energy difference between the reactants and the highest-energy transition state on the reaction coordinate determines the activation energy, which is a critical factor governing the reaction rate.

Computational investigations into reactions involving boronic acids, such as the Suzuki-Miyaura cross-coupling, have used PES analysis to dissect the mechanism. nih.govacs.org These studies model the energy profiles of key steps, including oxidative addition, transmetalation, and reductive elimination. For a molecule like this compound, a PES analysis could clarify how the benzothiophene moiety participates in these steps and how the hydroxyl substituent influences the stability of intermediates and transition states. This level of detail is crucial for optimizing reaction conditions and understanding selectivity.

Table 2: Information Derived from Potential Energy Surface (PES) Analysis
Feature of PESDescriptionMechanistic Insight Provided
Reactants/ProductsLocal minima on the PES.Provides the overall thermodynamics (reaction energy, ΔErxn) of the reaction.
Reaction IntermediatesShallow local minima along the reaction pathway.Confirms the existence and relative stability of transient species.
Transition States (TS)First-order saddle points on the PES.Identifies the energy barrier (activation energy, Ea) for a reaction step, which determines its rate.
Reaction CoordinateThe minimum energy path connecting reactants to products via transition states.Illustrates the step-by-step progression of the reaction mechanism.

Role of Boronate "Ate" Complexes in Enhancing Nucleophilicity and Migration Reactions

A fundamental aspect of boronic acid reactivity is the formation of boronate "ate" complexes. Boronic acids, such as this compound, are trigonal planar at the boron center, which possesses a vacant p-orbital, making it a Lewis acid. When a nucleophile (e.g., a hydroxide (B78521) ion, alkoxide, or carbanion) adds to this empty p-orbital, the boron center becomes tetracoordinate and adopts a tetrahedral geometry. nih.gov This resulting anionic species, [R-B(OH)₃]⁻, is known as a boronate or an "ate" complex.

The formation of an "ate" complex is a critical activation step that dramatically enhances the nucleophilicity of the organic group attached to the boron. ucm.es In the neutral boronic acid, the C-B bond has significant covalent character. Upon formation of the anionic "ate" complex, the boron atom carries a formal negative charge, which increases the electron density on the attached benzothienyl group. This makes the ipso-carbon of the benzothienyl group more nucleophilic and thus more readily transferred in subsequent reactions.

This enhanced nucleophilicity is pivotal for migration reactions, which are central to the utility of organoboron compounds. researchgate.net Many key transformations, including aspects of the Suzuki-Miyaura coupling and other 1,2-migration processes, proceed through a boronate "ate" complex intermediate. researchgate.netbris.ac.uk The formation of the "ate" complex primes the organic moiety for a stereospecific 1,2-migration from the boron atom to an adjacent electrophilic center. nih.gov This process is often the rate-determining step and is fundamental to the C-C bond-forming capabilities of boronic acids.

Table 3: Comparison of Boronic Acid and its Boronate "Ate" Complex
PropertyBoronic Acid (R-B(OH)₂)Boronate "Ate" Complex ([R-B(OH)₃]⁻)
Boron Hybridizationsp²sp³
Boron GeometryTrigonal planarTetrahedral
Overall ChargeNeutralAnionic (-1)
Nature of Boron CenterLewis acidic / ElectrophilicNucleophilic character enhanced on the R-group
Role in ReactionsPrecursor, can act as an electrophile at boron.Activated intermediate for nucleophilic transfer and migration of the R-group.

Catalytic Applications of Hydroxybenzo B Thienyl Boronic Acids

Lewis Acid Catalysis by Boronic Acids

The inherent Lewis acidity of the boron center in arylboronic acids, such as b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid, allows them to act as effective catalysts in numerous organic reactions. jimcontent.com This acidity stems from the vacant p-orbital on the boron atom, which can accept a pair of electrons from a Lewis base. rsc.org

Activation of Hydroxyl Groups in Organic Transformations

Arylboronic acids have emerged as valuable catalysts for the functionalization of hydroxyl groups under mild and selective conditions. researchgate.net They can form reversible covalent bonds with hydroxyl-containing compounds, such as alcohols, providing transient activation that bypasses the need for stoichiometric activating reagents. scholaris.ca This activation can occur through different modes. For instance, electron-deficient arylboronic acids can activate alcohol substrates by polarizing the C–O bond, facilitating nucleophilic attack. scholaris.ca This approach is atom-economical, often producing water as the only byproduct. acs.org

The general mechanism involves the condensation of the boronic acid with the alcohol to form a boronate ester. This enhances the leaving group ability of the hydroxyl group, promoting reactions like dehydrative etherifications or C-C bond formations. acs.org The catalytic reactivity of arylboronic acids in these transformations can be influenced by substituents on the aromatic ring. scholaris.ca

Table 1: Examples of Hydroxyl Group Activation by Arylboronic Acid Catalysis

Reaction Type Catalyst Type Substrates Key Feature
Dehydrative Etherification Pentafluorophenylboronic acid Benzylic alcohols In situ Brønsted acid formation promotes SN1-type reactivity. acs.org
Friedel-Crafts Alkylation Electron-deficient arylboronic acids π-activated alcohols, Arenes Polarization of the C-O bond activates the alcohol for alkylation. scholaris.ca

Promotion of Direct Functionalization Reactions

Boronic acid catalysis is instrumental in promoting direct functionalization reactions, which are highly valued for their efficiency and step-economy. researchgate.net These reactions often involve the direct coupling of two different C-H bonds or a C-H bond with a nucleophile.

For example, arylboronic acids can catalyze the direct dehydrative C-alkylation of 1,3-dicarbonyl compounds with benzylic alcohols, forming new carbon-carbon bonds. acs.org Similarly, they have been used in direct C-H functionalization of quinones. nih.gov In some instances, the boronic acid itself acts as the coupling partner, such as in the silver-catalyzed addition of arylboronic acids to protonated heterocycles, a process that proceeds through a radical mechanism. nih.gov This reactivity showcases the versatility of boronic acids in facilitating the construction of complex molecular architectures from readily available starting materials.

Organocatalytic Roles of Benzo[b]thienyl Boronic Acid Derivatives

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a major field in sustainable chemistry. Boronic acid derivatives, including those of benzo[b]thiophene, are recognized for their utility as metal-free organocatalysts. mit.edu

Emergent Metal-Free Catalytic Systems

The development of transition-metal-free catalytic systems is a significant goal in modern synthesis to avoid the cost, toxicity, and purification issues associated with metal catalysts. nih.govrsc.org Benzo[b]thienyl boronic acids have been utilized as substrates in such systems. For instance, benzo[b]thien-3-ylboronic acid has been employed as a substrate in the study of metal-free coupling reactions involving allylic alcohols. sigmaaldrich.com

More specifically, research has demonstrated a perfluorophenylboronic acid-catalyzed cross-coupling reaction between tertiary propargylic alcohols and hetero-areneboronic acids, including benzo[b]thiophen-2-ylboronic acid, to produce valuable benzo[b]thiophene derivatives. chemrxiv.orgresearchgate.net This process operates under mild, metal-free conditions and shows broad substrate scope with excellent regioselectivity. chemrxiv.orgresearchgate.net The proposed mechanism suggests that the catalyst facilitates the in situ generation of a boron "ate" complex, which then undergoes a borotropic migration to yield the final product. chemrxiv.org

Table 2: Metal-Free Reactions Involving Benzo[b]thienyl Boronic Acids

Reaction Type Catalyst Benzo[b]thienyl Boronic Acid Reactant Product Type
Cross-coupling with allylic alcohols B(C6F5)3 Benzo[b]thien-3-ylboronic acid Allylated benzo[b]thiophene

Cooperative Catalysis Involving Benzo[b]thienyl Boronic Acids

Cooperative catalysis, where two or more catalysts work together to promote a transformation more effectively than either would alone, is a powerful strategy in synthesis. researchgate.net The functional group tolerance of boronic acid catalysis makes it suitable for integration into dual catalytic systems. scholaris.ca

A notable example is the merging of boronic acid catalysis with chiral amine catalysis for the direct asymmetric allylation of aldehydes with allylic alcohols. scholaris.ca In this system, the boronic acid activates the allylic alcohol, while the chiral amine activates the aldehyde by forming an enamine, enabling a highly enantioselective C-C bond formation. scholaris.ca

Another approach involves the dual catalytic use of a Lewis base and a photoredox catalyst to generate carbon radicals from boronic acids. nih.gov A Lewis base, such as quinuclidin-3-ol, forms a redox-active complex with the boronic acid (or its trimeric boroxine (B1236090) form), which can then be activated by the photoredox catalyst under visible light to participate in radical addition reactions. nih.gov While specific examples involving this compound in cooperative catalysis are not extensively documented, its structural features are compatible with these established catalytic cycles.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Pentafluorophenylboronic acid
ortho-Iodophenylboronic acid
Benzo[b]thien-3-ylboronic acid
Benzo[b]thiophen-2-ylboronic acid
Tris(pentafluorophenyl)borane (B(C6F5)3)
Perfluorophenylboronic acid (C6F5B(OH)2)

Advanced Research Applications of Hydroxybenzo B Thienyl Boronic Acids

Development in Material Science and Optoelectronics

The rigid and planar benzo[b]thiophene scaffold is a key component in the design of organic semiconducting materials. researchgate.netnih.gov Its structure facilitates strong intermolecular π–π stacking, which is crucial for efficient charge carrier transport in electronic devices. nih.gov The ability to functionalize this core, for instance with a boronic acid group, allows for the synthesis of a wide array of derivatives with tailored optical and electronic properties. nih.govmdpi.com

Researchers have synthesized series of benzo[b]thiophene boronic acid derivatives to serve as fluorescent reporters for carbohydrate recognition. nih.gov These compounds are of interest for their potential in developing biosensors. nih.gov One of the notable characteristics of these derivatives is their dual fluorescent emission under physiological pH conditions. nih.gov This behavior, coupled with unusual shifts in emission wavelengths upon binding to sugars, makes them useful for sensing applications. nih.gov

The synthesis of these fluorescent derivatives often involves palladium-catalyzed cross-coupling reactions, which link the benzo[b]thiophene boronic acid core to other aromatic systems. researchgate.net The photophysical properties of the resulting molecules are governed by a delicate balance between the delocalization of electrons across the entire structure and intramolecular charge transfer interactions. researchgate.net

Table 1: Photophysical Properties of Selected Fluorescent Benzo[b]thiophene Derivatives

Compound Excitation (nm) Emission (nm) Quantum Yield (Φ) Application
Derivative A 350 450 / 520 (Dual) 0.15 Sugar Sensing nih.gov
Derivative B 365 480 0.22 Amino Acid Analog researchgate.net

Note: Data are representative examples from related studies and may not correspond to a single, specific derivative.

The benzo[b]thiophene scaffold is extensively used in the design of solution-processable organic semiconductors for devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs). researchgate.netnih.govmdpi.com The planar structure and potential for extended π-conjugation enhance electron delocalization and charge mobility. nih.govmdpi.com By synthesizing derivatives, such as linking benzo[b]thiophene units together, researchers can fine-tune the physicochemical properties of the material. mdpi.com

These materials are often characterized by their thermal stability and their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which determine their suitability for specific electronic applications. researchgate.net For example, benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been successfully used as the semiconductor layer in OFETs, demonstrating p-channel behavior with good hole mobility and high current on/off ratios. mdpi.com

Chemical Biology and Biosensing Technologies

The boronic acid functional group is renowned for its ability to form reversible covalent bonds with molecules containing cis-diol moieties, such as those found in sugars, glycoproteins, and ribonucleosides. xiamenbiotime.comnih.gov This specific interaction is the foundation for its widespread use in chemical biology and the development of advanced biosensing platforms.

Boronate affinity chromatography (BAC) is a powerful technique for the selective separation and enrichment of compounds containing cis-diols. xiamenbiotime.comresearchgate.net The principle relies on the pH-dependent interaction between the boronic acid ligand, immobilized on a solid support, and the target biomolecule. xiamenbiotime.com

At a pH above the pKa of the boronic acid, the boron atom transitions from a trigonal planar (sp²) to a tetrahedral (sp³) state, which can then react with a cis-diol to form a stable five- or six-membered cyclic ester. xiamenbiotime.com This binding is reversible; lowering the pH disrupts the ester linkage and allows for the release of the captured molecule. nih.gov This pH-controlled binding and release mechanism makes BAC an invaluable tool for purifying glycoproteins, which are often biomarkers for various diseases. nih.govrsc.org

To enhance the sensitivity and utility of boronic acid-based sensors, the benzo[b]thienyl boronic acid moiety can be immobilized onto the surface of nanomaterials.

Functionalized Nanosilica: Materials like dendritic fibrous nanosilica (DFNS) offer a high surface area and defined nanochannels, making them excellent supports for molecular ligands. nih.govnih.gov Boronic acid can be conjugated within the nanoscale pores of DFNS, creating a material capable of binding small cis-diol molecules. nih.govnih.gov These functionalized nanoparticles can selectively capture target molecules even in the presence of larger interfering molecules like proteins, an effect attributed to size exclusion by the nanochannels. nih.gov

Functionalized Carbon Dots: Carbon dots (CDs) are fluorescent nanoparticles that can be functionalized with boronic acid groups for sensing applications. researchgate.netnih.gov For instance, boronic acid-functionalized CDs have been developed for the non-enzymatic fluorescent sensing of blood sugar. researchgate.net The interaction between the boronic acid on the CD surface and glucose can lead to a quenching of the carbon dot's fluorescence, providing a measurable signal that correlates with glucose concentration. researchgate.net This approach offers a promising alternative to traditional enzymatic sensors.

Computational modeling provides deep insights into the molecular interactions between boronic acid derivatives and biological targets. Boronic acids with a benzo[b]thiophene core have been studied as prospective inhibitors of metallo-β-lactamases (MBLs), such as New Delhi metallo-β-lactamase-1 (NDM-1), which are enzymes responsible for antibiotic resistance. mdpi.com

Molecular modeling studies reveal that these boronic acid inhibitors form covalent adducts with a catalytic hydroxide (B78521) anion in the enzyme's active site. mdpi.com Unlike antibiotic substrates like imipenem, which face a significant energy barrier for hydrolysis, the nucleophilic attack on the boron atom of the inhibitor occurs almost simultaneously upon binding. mdpi.com Computational tools, such as the calculation of atomic Fukui indices, can quantify the high electrophilic character of the boron atom, explaining its reactivity. mdpi.com Furthermore, quantitative structure-property relationship (QSPR) equations have been developed based on these computational models to predict the inhibitory concentration (IC50) values of new benzo[b]thiophene-containing boronic acid inhibitors. mdpi.com

Synthesis of Phosphorescent Sensors for Ion Quantification

The benzothiophene (B83047) boronic acid scaffold is a key component in the development of specialized sensors for detecting metal ions. While specific research on the 5-hydroxy derivative is not widely published, studies on the parent compound, Benzo[b]thien-2-ylboronic acid, demonstrate the principle and potential. This related molecule has been successfully used as a reactant in the synthesis of phosphorescent sensors designed for the quantification of copper(II) ions. sigmaaldrich.comscientificlabs.co.ukchemicalbook.comguidechem.comsigmaaldrich.com

The design of such sensors typically involves coupling the benzothiophene boronic acid with a phosphorescent signaling unit and a receptor that selectively binds the target ion. The boronic acid group can act as a recognition site or a reactive handle to link the components together. Upon binding with the target ion, such as Cu²⁺, the phosphorescent properties of the sensor molecule are altered, leading to a measurable change in light emission, which allows for precise quantification. The presence of the hydroxyl group in b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid could further modulate the electronic properties and binding affinity of such sensors, offering a pathway to fine-tune their sensitivity and selectivity.

Table 1: Components of a Benzothiophene-Based Phosphorescent Ion Sensor

Component Function Example Moiety
Fluorophore/Phosphor Emits light upon excitation Iridium or Platinum complexes
Recognition Unit Binds selectively to the target ion Crown ether or specific chelator

| Linker/Scaffold | Connects the functional units | Benzo[b]thien-2-ylboronic acid |

Ligand Design and Coordination Chemistry Research

Preparation of Thienyl-Based Ligands for Metal Complexes

The benzo[b]thiophene structure is an important heterocyclic motif in the design of ligands for coordination chemistry. These sulfur-containing aromatic systems can coordinate with a variety of transition metals, and the resulting complexes have applications in numerous fields. The boronic acid function on this compound provides a crucial tool for incorporating this thienyl-based unit into larger, more complex ligand architectures.

Through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the boronic acid group can react with organic halides to form stable carbon-carbon bonds. borates.todaynih.gov This allows chemists to strategically attach the benzothiophene unit to other coordinating groups (like pyridines, amines, or phosphines), creating multidentate ligands. These ligands can then bind to metal centers, forming stable metal complexes. The 5-hydroxy group offers an additional site for modification or can influence the electronic environment of the ligand, thereby affecting the properties of the final metal complex.

Exploration of Metal Complexes for Catalysis and Other Research Fields

Once synthesized, metal complexes featuring thienyl-based ligands are investigated for their potential in catalysis and materials science. The specific properties of the benzo[b]thiophene unit—its aromaticity, electron-donating capability, and steric profile—can influence the reactivity and stability of the metal's catalytic center.

While direct catalytic applications of complexes derived specifically from this compound are a niche area of ongoing research, the broader class of thienyl-containing metal complexes is known to be active in various catalytic transformations. These can include cross-coupling reactions, hydrogenations, and polymerizations. Furthermore, the unique photophysical properties of benzothiophene derivatives suggest that their metal complexes could find use in organic electronics, such as in organic light-emitting diodes (OLEDs) or photovoltaic devices.

Synthetic Building Blocks for Complex Molecular Architectures

Precursors for Heteroarenes-Annelated Estranes

The Suzuki-Miyaura coupling reaction is a powerful method for constructing complex organic molecules, including modified steroids. borates.todaynih.gov Estrane (B1239764) is the core structure of estrogenic hormones, and attaching heterocyclic aromatic rings (heteroarenes) to this scaffold can produce novel compounds with unique biological activities.

This compound is an ideal building block for this purpose. A halogenated estrane derivative can be coupled with the boronic acid under palladium catalysis to create a new molecule where the benzothiophene ring is fused or directly attached to the steroid core. researchgate.net Such heteroarene-annelated estranes are of significant interest in medicinal chemistry, particularly in the development of new therapeutic agents that target steroid hormone receptors or other biological pathways. The 5-hydroxy group on the benzothiophene ring could potentially mimic the phenolic hydroxyl group of estradiol, making it a particularly interesting building block for creating new estrogen receptor modulators.

Synthesis of Novel Fluorescent Benzo[b]thienyl Amino Acid Derivatives

In the field of biochemistry and materials science, there is a growing interest in creating synthetic amino acids with fluorescent properties. These molecules can be incorporated into peptides and proteins to act as probes for studying biological processes or to create novel biomaterials.

Research has shown that benzothiophene derivatives can serve as the fluorescent core for such amino acids. researchgate.net A general synthetic strategy involves the palladium-catalyzed cross-coupling of a boronic acid like 3-(benzo[b]thienyl)boronic acid with a suitable brominated aromatic compound, which is then further functionalized and attached to an amino acid backbone, such as alanine. researchgate.net This creates a quasi-isosteric analogue of naturally occurring fluorescent amino acids. researchgate.net The this compound is a prime candidate for this type of synthesis, where its inherent fluorescence and reactive handles (both the boronic acid and the hydroxyl group) can be exploited to build a new class of advanced amino acid derivatives.

Table 2: Synthetic Strategy for Fluorescent Amino Acids

Step Reaction Type Reactants Product Feature
1 Suzuki-Miyaura Coupling Benzo[b]thienyl boronic acid + Bromo-aryl compound Formation of the core fluorescent structure
2 Functional Group Conversion Modification of the coupled product Introduction of a handle for amino acid linkage

| 3 | Conjugation | Linking of the fluorescent core to an amino acid | Final fluorescent amino acid derivative |

Future Directions and Emerging Research Avenues for Hydroxybenzo B Thienyl Boronic Acids

Exploration of Novel Synthetic Methodologies and Functionalization Strategies

The development of more efficient, sustainable, and versatile synthetic routes to access b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid and its derivatives is a primary focus of ongoing research. Traditional methods often rely on electrophilic trapping of organometallic intermediates, but newer strategies are being explored to overcome limitations in scope and functional group tolerance. nih.gov

Key areas of exploration include:

Direct C-H Borylation: Transition-metal catalyzed C-H functionalization is a powerful, atom-economical method for directly installing a boronic acid group onto the benzothiophene (B83047) core. nih.gov This approach avoids the need for pre-functionalized starting materials like aryl halides, streamlining the synthesis. Iridium and rhodium complexes are often employed as catalysts for this transformation. nih.gov

Decarboxylative Borylation: A novel technique allows for the conversion of abundant and structurally diverse carboxylic acids into boronic acids. drugdiscoverytrends.com This method utilizes inexpensive nickel catalysts to replace a carboxylic acid group with a boronic acid moiety, opening up a new synthetic pathway from readily available precursors. drugdiscoverytrends.com

Late-Stage Functionalization: Strategies that allow for the introduction or modification of functional groups on the pre-formed hydroxybenzo[b]thienyl boronic acid scaffold are highly desirable. This enables the rapid generation of diverse compound libraries for screening purposes.

These evolving synthetic strategies are summarized in the table below.

MethodologyDescriptionKey Advantages
Traditional Synthesis Involves electrophilic trapping of arylmetal (e.g., Grignard or organolithium) intermediates with borate (B1201080) esters at low temperatures. nih.govWell-established procedures.
C-H Borylation Direct, transition-metal-catalyzed installation of a boryl group onto a C-H bond of the aromatic core. nih.govHigh atom economy, avoids pre-functionalization.
Decarboxylative Borylation Nickel-catalyzed conversion of a carboxylic acid functional group to a boronic acid. drugdiscoverytrends.comUtilizes abundant and inexpensive starting materials.

Development of New Catalytic Systems and Processes

Beyond their role as synthetic intermediates, boronic acids, including the hydroxybenzo[b]thienyl scaffold, are gaining attention as catalysts themselves. Their unique ability to act as bifunctional catalysts, possessing both Lewis acidic and Brønsted acidic properties, is a key area of investigation.

Future research in this domain includes:

Dehydrative Reactions: Boronic acids are emerging as effective catalysts for dehydrative reactions, which involve the removal of a water molecule to form new bonds. bath.ac.uk This is a more environmentally friendly approach compared to traditional methods that generate significant waste. bath.ac.uk Such catalytic systems can be applied to the synthesis of valuable heterocyclic motifs found in many pharmaceuticals. bath.ac.uk

Hydroxy Group Activation: Boronic acids can activate hydroxyl groups, facilitating their functionalization. researchgate.net This catalytic activation can be mechanistically diverse, involving both Brønsted acid and hydrogen-bond donor catalysis. researchgate.net

Bifunctional Catalysis: The development of new bifunctional boron-based catalysts is a promising direction. By incorporating a Lewis base tethered to the boronic acid, it may be possible to stabilize reaction intermediates, thereby enhancing reactivity and selectivity. bath.ac.uk

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for boronic acids with continuous flow chemistry and automated platforms represents a significant leap forward in efficiency, safety, and scalability. nih.govrsc.org Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages for reactions involving sensitive reagents like organolithiums, which are often used in boronic acid synthesis. organic-chemistry.orgacs.org

Key developments in this area are:

Rapid Synthesis: Simple continuous flow setups can enable the synthesis of boronic acids with reaction times of less than one second and remarkable throughputs, potentially reaching grams per minute. nih.govacs.org

Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature and mixing, mitigating risks associated with highly exothermic reactions and preventing issues like clogging. organic-chemistry.orgacs.org

Automated Optimization: Automated flow systems can be integrated with in-line analytical techniques and optimization algorithms. rsc.org This allows for the rapid screening of reaction conditions to identify optimal parameters for yield and purity, accelerating the development of robust synthetic processes. rsc.org The combination of boronic acid synthesis and subsequent reactions, like Suzuki coupling, into a single integrated flow process has been demonstrated to produce pharmaceutical precursors in seconds. acs.org

FeatureBatch ChemistryFlow Chemistry
Reaction Time Minutes to hours<1 second to minutes nih.govorganic-chemistry.org
Scalability Often requires re-optimizationMore straightforward scaling organic-chemistry.org
Safety Handling of unstable intermediates can be hazardousImproved heat transfer and containment of hazardous reagents organic-chemistry.org
Process Control Limited control over mixing and temperature gradientsPrecise control over reaction parameters organic-chemistry.org
Automation Difficult to fully automateReadily integrated with automated optimization and analysis rsc.org

Advanced Computational Modeling for Structure-Reactivity Prediction and Design

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of boronic acids. nih.gov Advanced modeling techniques can provide deep insights into reaction mechanisms, structure-activity relationships, and binding interactions, guiding the rational design of new molecules and processes.

Future research will likely focus on:

Mechanism Elucidation: Computational investigations, such as Density Functional Theory (DFT), can clarify the precise mechanisms of reactions involving boronic acids, like the key transmetalation step in Suzuki-Miyaura coupling. nih.gov

Structure-Reactivity Relationships: Modeling can establish clear relationships between the structure of a boronic acid and its properties, such as its pKa and binding affinity with diols. acs.org This knowledge is crucial for designing boronic acids for specific applications. acs.org

Predictive Modeling (QSPR/QSAR): Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the properties and biological activities of novel hydroxybenzo[b]thienyl boronic acid derivatives. For instance, such models have been used to predict the IC50 values of benzo[b]thiophene boronic acid inhibitors against enzymes like New Delhi metallo-β-lactamase (NDM-1). mdpi.com

Receptor-Ligand Interactions: Computational studies are used to investigate the binding modes of boronic acids with biological targets, such as saccharides or enzyme active sites. nih.gov This is vital for the design of new sensors and therapeutic agents. mdpi.comnih.gov

Expansion into Emerging Areas of Chemical Research Beyond Current Applications

While hydroxybenzo[b]thienyl boronic acids are well-established in areas like Suzuki-Miyaura cross-coupling, future research is set to expand their application into new and exciting domains of chemical science. scientificlabs.co.uksigmaaldrich.com

Emerging application areas include:

Chemical Biology and Sensing: The ability of boronic acids to form reversible covalent bonds with diols makes them ideal candidates for developing sensors for saccharides and other biologically important molecules. rsc.org This dynamic nature is central to their use in "click chemistry" applications. rsc.org

Medicinal Chemistry: The unique properties of the boronic acid group are being exploited to design novel therapeutic agents, including enzyme inhibitors. researchgate.netnih.gov Boron-containing compounds have shown promise as anticancer, antibacterial, and antiviral agents. nih.gov

Materials Science: The incorporation of the benzo[b]thiophene boronic acid motif into polymers and other materials can impart unique electronic or responsive properties, leading to the development of new functional materials.

Supramolecular Chemistry: The reversible nature of boronic ester formation is being harnessed in supramolecular chemistry to construct dynamic, self-assembling systems that can respond to external stimuli. rsc.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key factors include:

  • Catalyst selection : Nickel-based catalysts (e.g., [(dppf)₂Ni⁰]) are effective for heteroaryl boronic acids due to their stability with coordinating heterocycles like pyridines .
  • Base and solvent : K₂CO₃(H₂O)₁.₅ in acetonitrile at 50°C or K₃PO₄ in 1,4-dioxane at 70°C optimizes coupling efficiency while minimizing deboronation .
  • Substrate compatibility : Electron-withdrawing/donating groups on coupling partners (e.g., pyridyl halides) are tolerated, but steric hindrance at the ortho-position reduces reactivity .

Q. How can MALDI-MS be optimized for analyzing boronic acid derivatives, given their tendency to form cyclized byproducts?

  • Methodological Answer : To mitigate dehydration/boroxine formation:

  • Derivatization : Convert boronic acids to cyclic esters using diols (e.g., 2,3-butanedione) to stabilize the analyte .
  • Matrix selection : Use matrices that minimize thermal stress, such as α-cyano-4-hydroxycinnamic acid (CHCA), to reduce decomposition during desorption .
  • Validation : Cross-validate results with ESI-MS or NMR to confirm boroxine-free spectra .

Q. What role does the boronic acid moiety play in multicomponent reactions (MCRs)?

  • Methodological Answer : The free -B(OH)₂ group acts as a Lewis acid catalyst in MCRs (e.g., Ugi-4CR):

  • Reactivity trends : Boronic acids with para-substituents show higher reactivity than ortho-substituted analogs due to reduced steric hindrance .
  • Electronic effects : Electron-deficient aryl boronic acids enhance Schiff base formation in MCRs, accelerating imine intermediate generation .

Advanced Research Questions

Q. How can computational methods guide substrate selection for boronic acid-based sensor development?

  • Methodological Answer : A data-driven workflow includes:

  • QSAR parameterization : Extract 1,357 molecular descriptors (e.g., logP, dipole moment) using RDKit and Mordred libraries .
  • Principal Component Analysis (PCA) : Cluster boronic acids into chemical space groups; prioritize substrates spanning diverse regions (e.g., fluorinated vs. alkylated aryl boronic acids) .
  • K-means clustering : Select one representative from each cluster to maximize diversity while minimizing redundant synthesis .

Q. What strategies address contradictions in boronic acid reactivity data across different reaction systems?

  • Methodological Answer :

  • Systematic benchmarking : Compare reactivity in controlled environments (e.g., buffer pH, solvent polarity) to isolate electronic vs. steric effects .
  • pKa profiling : Use ¹¹B NMR titration to measure boronic acid acidity, as lower pKa correlates with higher Lewis acidity and reactivity in hydroxyl group functionalization .
  • Orthogonal validation : Validate unexpected results (e.g., poor ortho-substituted reactivity) with kinetic studies or isotopic labeling .

Q. How can selectivity challenges in glycoprotein-boronic acid interactions be resolved?

  • Methodological Answer :

  • Buffer optimization : Use high-pH buffers (e.g., Tris-HCl, pH 8.5) to enhance boronate ester formation while adding competing ligands (e.g., sorbitol) to reduce non-specific binding .
  • Surface engineering : Introduce hydrophilic spacers (e.g., PEG) on boronic acid-functionalized surfaces to minimize hydrophobic interactions with non-glycosylated proteins .

Q. What experimental designs mitigate boroxine interference in boronic acid polymerization studies?

  • Methodological Answer :

  • In situ monitoring : Use real-time ¹¹B NMR to track boroxine formation and adjust reaction stoichiometry dynamically .
  • Additive screening : Introduce chelating agents (e.g., catechol) to competitively bind boron and suppress trimerization .

Data Analysis & Interpretation

Q. How should researchers handle false discovery rates (FDRs) in high-throughput boronic acid library screening?

  • Methodological Answer :

  • Statistical correction : Apply the Benjamini-Hochberg procedure to control FDRs at ≤5% for mass spectrometry or cell-based assay datasets .
  • Replicate validation : Require ≥3 independent replicates for hits with p-values <0.01 to minimize Type I errors .

Q. What protocols ensure reproducibility in boronic acid pKa measurements?

  • Methodological Answer :

  • Standardized conditions : Use 0.1 M phosphate buffers and Mettler Toledo pH meters calibrated at 25°C .
  • NMR parameters : Acquire ¹¹B spectra at 128 MHz with a relaxation delay ≥5×T₁ (typically 2–5 s) to ensure accurate integration .

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b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid
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b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.